Lipophilicity (LogP) Comparison: 4-Ethoxy-3,5-difluoroaniline vs. 3,5-Difluoroaniline and 3,5-Difluoro-4-methoxyaniline
The lipophilicity of 4-Ethoxy-3,5-difluoroaniline, as indicated by its computed LogP value, is significantly higher than that of the simpler 3,5-difluoroaniline and slightly lower than that of the methoxy analog. ChemSpace reports a LogP of 1.63 for 4-Ethoxy-3,5-difluoroaniline [1]. For comparison, 3,5-difluoroaniline has a reported LogP of 1.547 from the same computational source , while 3,5-difluoro-4-methoxyaniline has a higher LogP of 2.13680 [2]. This 0.08 unit increase over the unsubstituted analog and 0.5 unit decrease relative to the methoxy analog are quantifiable differences that can influence membrane permeability and metabolic stability.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 (ChemSpace) / 1.9457 (ChemScence) |
| Comparator Or Baseline | 3,5-Difluoroaniline: LogP = 1.547 (ChemScence); 3,5-Difluoro-4-methoxyaniline: LogP = 2.13680 (BOC Sciences) |
| Quantified Difference | ΔLogP = +0.08 to +0.40 vs. 3,5-difluoroaniline; ΔLogP = -0.19 to -0.51 vs. 3,5-difluoro-4-methoxyaniline (depending on source) |
| Conditions | Computed values from vendor databases (ChemSpace, ChemScence, BOC Sciences) using standard prediction algorithms |
Why This Matters
Lipophilicity is a critical parameter in drug design that affects absorption, distribution, and overall pharmacokinetic profile; selecting a building block with the precise LogP required for a specific target or series is essential for maintaining SAR consistency.
- [1] ChemSpace. 4-ethoxy-3,5-difluoroaniline. CAS 942615-19-2. LogP: 1.63. View Source
- [2] BOC Sciences. 3,5-Difluoro-4-methoxyaniline. CAS 363-47-3. LogP: 2.13680. View Source
